Propyl 2-bromo-4-hydroxybenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
propyl 2-bromo-4-hydroxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-2-5-14-10(13)8-4-3-7(12)6-9(8)11/h3-4,6,12H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPBFZPNEPVINM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C(C=C(C=C1)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Optimization for Propyl 2 Bromo 4 Hydroxybenzoate
Esterification Pathways for Benzoate (B1203000) Core Formation
The creation of the fundamental propyl 4-hydroxybenzoate (B8730719) structure can be approached through several established chemical routes. The choice of method often depends on factors such as starting material availability, desired yield, and process scalability.
Direct Esterification with Propanol (B110389)
Direct esterification is a common and straightforward method for producing propyl 4-hydroxybenzoate (also known as propylparaben). wikipedia.orgnih.gov This reaction, a type of condensation reaction, involves heating 4-hydroxybenzoic acid with propanol in the presence of an acid catalyst. 4college.co.ukyoutube.com The catalyst, typically a strong acid like sulfuric acid or p-toluenesulfonic acid, protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. wikipedia.org4college.co.uk
To drive the reaction toward completion, the water formed as a byproduct is typically removed from the reaction mixture. youtube.com Innovative approaches have utilized microwave irradiation in conjunction with catalysts like nkc-9 type macroporous resin to accelerate the reaction between p-hydroxybenzoic acid and n-propanol, significantly reducing reaction times. google.com
Transesterification Approaches
Transesterification offers an alternative route, starting from a different ester of 4-hydroxybenzoic acid, such as methylparaben or ethylparaben. This process involves reacting the starting ester with an excess of propanol in the presence of a catalyst to exchange the original alkyl group for a propyl group. google.comnih.gov
This method can be catalyzed by either acids or bases. Metal catalysts are also employed for the reaction between a short-chain 4-hydroxy-benzoic acid ester and a long-chain alcohol. google.com While research has detailed the kinetics of enzymatic transesterification of parabens, the principles apply to chemical synthesis as well. nih.gov The reaction equilibrium can be shifted in favor of the desired product by using a large excess of propanol or by removing the displaced alcohol (e.g., methanol (B129727) or ethanol).
Activated Acid Derivative Methods (e.g., acid chlorides)
For reactions that are difficult to drive to completion or are sensitive to high temperatures, converting the carboxylic acid to a more reactive derivative is a highly effective strategy. 4-hydroxybenzoic acid can be converted to 4-hydroxybenzoyl chloride by reacting it with an agent like thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF). prepchem.com
This resulting acid chloride is much more reactive than the original carboxylic acid. It readily reacts with propanol, even at lower temperatures and without the need for an acid catalyst, to form propyl 4-hydroxybenzoate. This method is generally high-yielding, as the formation of hydrogen chloride (HCl) gas as a byproduct drives the reaction forward.
Table 1: Comparison of Esterification Methods for Propyl 4-hydroxybenzoate
| Synthetic Pathway | Starting Materials | Typical Catalyst | Key Characteristics |
|---|---|---|---|
| Direct Esterification | 4-hydroxybenzoic acid, Propanol | Strong acids (e.g., H₂SO₄, p-toluenesulfonic acid) | Reversible reaction; requires removal of water to maximize yield. 4college.co.ukyoutube.com |
| Transesterification | Methyl or Ethyl 4-hydroxybenzoate, Propanol | Acid or Base catalysts, Metal catalysts | An equilibrium process driven by an excess of propanol. google.comnih.gov |
| Activated Acid Derivative | 4-hydroxybenzoyl chloride, Propanol | None required for the final step | High-yielding, irreversible reaction; intermediate acid chloride is highly reactive. prepchem.com |
Bromination Strategies and Regioselectivity Control on the Benzoate Ring
Once propyl 4-hydroxybenzoate is synthesized, the next step is the selective introduction of a bromine atom onto the benzene (B151609) ring. The key challenge is controlling the position of bromination (regioselectivity) to obtain the desired 2-bromo isomer.
Electrophilic Aromatic Bromination Techniques
The bromination of propyl 4-hydroxybenzoate is an example of electrophilic aromatic substitution. msu.edulibretexts.org The benzene ring, particularly when activated by electron-donating groups, acts as a nucleophile and attacks an electrophilic bromine species (Br⁺). jove.comyoutube.com
In the case of propyl 4-hydroxybenzoate, the ring is substituted with two groups: a hydroxyl (-OH) group and a propyl ester (-COOC₃H₇) group. The hydroxyl group is a powerful activating group and an ortho, para-director. The ester group is a deactivating group and a meta-director. The directing effect of the strongly activating hydroxyl group dominates. Since the position para to the hydroxyl group is already occupied by the ester, the incoming electrophile is directed to the positions ortho to the hydroxyl group, which are C2 and C6. Due to steric hindrance from the adjacent ester group, substitution at the C2 position is generally favored.
A classic method involves using molecular bromine (Br₂) with a Lewis acid catalyst, such as ferric bromide (FeBr₃) or ferric chloride (FeCl₃). jove.comacs.orglibretexts.org The catalyst polarizes the Br-Br bond, creating a highly reactive electrophile that can be attacked by the activated aromatic ring. youtube.comlibretexts.org
Catalyst-Mediated Bromination (e.g., NBS/HBF₄·Et₂O, FeCl₃, silica (B1680970) gel)
Various reagents and catalysts can be used to achieve efficient and regioselective bromination of activated aromatic rings. N-Bromosuccinimide (NBS) is a widely used reagent that provides a source of electrophilic bromine and is often easier and safer to handle than molecular bromine. wikipedia.orgorganic-chemistry.org
The reactivity and selectivity of NBS can be enhanced by using it in conjunction with various catalysts:
Lewis Acids: Ferric chloride (FeCl₃) can be used with NBS to effectively brominate aromatic compounds. researchgate.net
Silica Gel: Heterogeneous catalysis using silica gel offers advantages such as easy separation and potential for catalyst recycling. researchgate.net A convenient method for electrophilic aromatic bromination involves using NBS on the surface of silica gel mixed with lithium perchlorate. researchgate.net Sulfonic-acid-functionalized silica has also been shown to be an effective, recyclable catalyst for high-yielding regioselective monobromination with NBS. researchgate.net
Other Catalytic Systems: Silver-based heterogeneous catalysts have been applied for the selective bromination of aromatics with NBS. researchgate.net The use of NBS in tetrabutylammonium (B224687) bromide is another protocol that achieves highly regioselective bromination of activated aromatic compounds. organic-chemistry.org
The selection of the catalyst and reaction conditions allows for fine-tuning of the bromination process to favor the formation of Propyl 2-bromo-4-hydroxybenzoate.
Table 2: Catalyst Systems for Regioselective Bromination of Propyl 4-hydroxybenzoate
| Brominating Agent | Catalyst / Co-reagent | Reaction Conditions | Key Features |
|---|---|---|---|
| Bromine (Br₂) | Ferric Chloride (FeCl₃) / Ferric Bromide (FeBr₃) | Typically in a non-polar solvent. | Classic electrophilic aromatic substitution; catalyst enhances electrophilicity of Br₂. jove.comacs.org |
| N-Bromosuccinimide (NBS) | Sulfonic-acid-functionalized silica | Room temperature, heterogeneous conditions. | Efficient, high-yielding, and catalyst is recyclable. researchgate.net |
| N-Bromosuccinimide (NBS) | Silica gel with LiClO₄ | Room temperature, CH₂Cl₂ solvent. | Convenient and efficient procedure for electron-rich aromatics. researchgate.net |
| N-Bromosuccinimide (NBS) | Silver (Ag) nanoparticles | Heterogeneous conditions. | Provides selective bromination of aromatic compounds. researchgate.net |
| N-Bromosuccinimide (NBS) | Tetrabutylammonium bromide | Acetonitrile or similar solvent. | Promotes predominant para-selective bromination, but directs ortho if para is blocked. organic-chemistry.org |
Hydroxylation Techniques and Precursor Routes
The synthesis of this compound can be approached from different precursor routes. The most direct pathway involves the late-stage bromination of a readily available precursor.
Precursor Routes:
Esterification followed by Bromination: This common route begins with the esterification of 4-hydroxybenzoic acid with propanol to form propyl 4-hydroxybenzoate (propylparaben). This intermediate is then subjected to regioselective bromination as described in the previous section. This approach is often preferred as parabens are commercially produced on a large scale. researchgate.net
Bromination followed by Esterification: An alternative strategy starts with 2-bromo-4-hydroxybenzoic acid. bldpharm.com This brominated acid is then esterified with propanol in the presence of an acid catalyst to yield the final product. The Fischer esterification is a classic method for this transformation, often requiring an acid catalyst and removal of water to drive the reaction to completion. youtube.com
Hydroxylation Techniques:
Introducing the hydroxyl group onto a pre-functionalized aromatic ring is a more complex synthetic challenge. This would involve starting with a precursor like propyl 2-bromobenzoate (B1222928) and performing a hydroxylation at the C4 position.
Such transformations are not trivial. One potential method is nucleophilic aromatic substitution, but this typically requires the presence of strong electron-withdrawing groups ortho or para to the leaving group (bromine) and harsh reaction conditions (high temperature and pressure).
A more sophisticated approach involves transition metal-catalyzed hydroxylation. For instance, the hydrolysis of bromo-aromatic compounds to their corresponding hydroxy derivatives can be achieved using sodium hydroxide (B78521) with a copper catalyst. google.com However, these reactions can be sensitive and may not be compatible with all functional groups, such as the ester, which could be hydrolyzed under the basic conditions. Another explored mechanism for the formation of bromophenols involves the metabolic formation of an epoxide intermediate (e.g., bromobenzene-2,3-oxide) followed by rearrangement. nih.gov This biochemical route highlights the complexity of direct hydroxylation. Given these difficulties, routes that begin with an already hydroxylated precursor, like 4-hydroxybenzoic acid, are generally more synthetically viable and efficient.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to make chemical processes more environmentally benign by reducing waste, using less hazardous materials, and improving energy efficiency. numberanalytics.comjddhs.com These principles can be applied to the synthesis of this compound, particularly in the esterification and bromination steps.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, lower energy consumption, and often higher yields. ajrconline.orgnih.gov This technology can be effectively applied to the synthesis of paraben derivatives. For example, the synthesis of n-butylparaben has been successfully achieved under microwave irradiation. researchgate.net Microwave heating promotes rapid and uniform heating of the reaction mixture, which can accelerate both esterification and bromination reactions. nih.govmdpi.com This rapid heating can also minimize the formation of by-products that might occur during prolonged heating in conventional methods.
Table 2: Comparison of Conventional vs. Microwave-Assisted Reactions
| Reaction Type | Method | Reaction Time | Key Advantages |
| Esterification | Conventional | Several hours | Established method |
| Esterification | Microwave-Assisted | Minutes | Reduced time, energy savings, potentially higher yield ajrconline.org |
| Bromination | Conventional | Hours | Controlled addition of reagents |
| Bromination | Microwave-Assisted | Minutes | Rapid reaction, improved efficiency nih.gov |
Solvent-Free or Aqueous Medium Reactions
A major goal of green chemistry is to eliminate or replace hazardous organic solvents. jddhs.com Solvent-free, or neat, reactions offer a significant advantage by reducing waste and eliminating the costs and hazards associated with solvent use and disposal.
The synthesis of propyl benzoate has been demonstrated in solvent-free conditions using an immobilized lipase (B570770) catalyst. nih.gov Similarly, the oxidation of benzyl (B1604629) alcohol to sodium benzoate has been achieved under solvent-free conditions using a gold-silver/titania catalyst. rsc.org These examples suggest the feasibility of developing solvent-free methods for the esterification step in the synthesis of this compound.
Performing reactions in water is another highly desirable green alternative. While organic reactants often have low solubility in water, the use of phase-transfer catalysts or surfactant-like catalysts can overcome this limitation. Electrosynthesis of brominated hydroxy aromatic compounds has been carried out in undivided electrochemical cells, sometimes using aqueous systems, which avoids the need for bulk organic solvents and the direct handling of molecular bromine. google.com
Catalyst Recycling and Reusability
The ability to recover and reuse a catalyst is a cornerstone of sustainable chemistry, as it reduces costs and waste. acs.org For the synthesis of this compound, recyclable catalysts can be employed for both the esterification and bromination stages.
Esterification: Simple zinc(II) salts have been shown to be effective and recyclable catalysts for the solvent-free esterification of fatty acids. The catalyst, which becomes insoluble in the ester product, can be recovered by simple filtration and reused multiple times without significant loss of activity. nih.gov Lactam-based Brønsted-acidic ionic liquids have also been used as robust, reusable catalysts for esterification, maintaining high conversion rates over ten consecutive cycles. researchgate.net
Bromination: For the bromination step, heterogeneous catalysts or easily separable homogeneous catalysts are desirable. An ionic liquid, [C4Py]NO3, has been used as a recyclable, transition-metal-free catalyst for aerobic bromination. It can be recovered from the aqueous layer after extraction and reused directly for at least four cycles without a significant drop in activity. nih.gov
Table 3: Examples of Recyclable Catalysts
| Reaction | Catalyst | Medium | Reusability | Source |
| Esterification | Zinc(II) oxide | Solvent-free | Reused 5 times with >92% yield | nih.gov |
| Esterification | [CP][CH3SO3] (Ionic Liquid) | Solvent-free | Reused 10 times with >93% conversion | researchgate.net |
| Oxidation | AuAg/TiO2 | Solvent-free | Reused 6 times with >75% yield | rsc.org |
| Bromination | [C4Py]NO3 (Ionic Liquid) | Acetic Acid | Reused 4 times without significant activity loss | nih.gov |
Yield and Purity Enhancement Strategies
Maximizing the yield and ensuring high purity of the final product are critical for an efficient synthetic process. Several strategies can be implemented throughout the synthesis of this compound.
For the Bromination Step:
Stoichiometric Control: Precise control over the stoichiometry of the brominating agent is crucial. Using a slight excess (e.g., 1.0 to 1.1 equivalents) of bromine can ensure full conversion of the starting material while minimizing the formation of the di-brominated by-product, which is a common impurity. google.com
Controlled Addition: Adding the brominating agent dropwise at a low temperature (e.g., 0°C) allows for better heat management of the exothermic reaction and helps prevent localized high concentrations of the reagent, thereby improving selectivity and purity.
For the Esterification Step (Fischer Esterification):
Equilibrium Shift: Since esterification is a reversible reaction, Le Chatelier's principle can be applied to drive the reaction toward the product. This is typically achieved by either using a large excess of one reactant (usually the less expensive alcohol, propanol) or by removing water as it is formed, for example, with a Dean-Stark apparatus. youtube.com
Catalyst Choice: The selection of an appropriate acid catalyst, such as sulfuric acid, p-toluenesulfonic acid, or a recyclable solid acid, is essential for achieving a reasonable reaction rate.
Purification:
Recrystallization: This is the most common and effective method for purifying the final solid product. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain either soluble or insoluble at all temperatures. For a related compound, 2-bromo-4'-hydroxyacetophenone, recrystallization from ether was used to afford the pure product.
Chromatography: If recrystallization fails to remove certain impurities, column chromatography can be employed as a more rigorous purification technique, although it is less practical for large-scale production.
By carefully optimizing reaction conditions and employing effective purification techniques, both the yield and purity of this compound can be significantly enhanced.
Reaction Condition Optimization (Temperature, Pressure, Solvent Effects)
The optimization of reaction conditions is a critical step in the synthesis of this compound. Temperature, pressure, and the choice of solvent can significantly influence the reaction rate, selectivity, and yield.
Temperature:
The temperature of the bromination reaction is a key parameter to control. In the synthesis of the related compound methyl 3-bromo-4-hydroxybenzoate, the reaction temperature is maintained between -10°C and 50°C. google.com For the bromination of n-propylphenol to produce 2-bromo-4-n-propylphenol, the reaction mixture is initially heated to 40°C and then maintained at 60°C for several hours. prepchem.com Lower temperatures are often employed during the addition of the brominating agent to control the exothermic reaction and to enhance selectivity, minimizing the formation of the di-bromo byproduct. Following the initial addition, the temperature may be raised to ensure the completion of the reaction.
Pressure:
For the bromination of hydroxyaromatic compounds, the reaction is typically carried out at atmospheric pressure. There is no indication in the available literature that super-atmospheric or sub-atmospheric pressures are necessary or beneficial for this type of reaction.
Solvent Effects:
The following interactive table summarizes the potential effects of different solvents on the synthesis of this compound, based on findings for similar compounds.
| Solvent | Polarity | Potential Effects on Reaction |
| Dichloromethane | Polar aprotic | Good solubility for reactants, can stabilize the reaction intermediate. |
| Chloroform | Polar aprotic | Similar to dichloromethane, but with higher boiling point. |
| Diethyl Ether | Nonpolar | May lead to slower reaction rates compared to polar solvents. |
| Glacial Acetic Acid | Polar protic | Can act as both a solvent and a catalyst, potentially increasing reaction rate. |
Table 1: Potential Solvent Effects in the Synthesis of this compound.
Catalyst Selection and Loading Effects
The selection of an appropriate catalyst is vital for an efficient bromination process. The catalyst can enhance the electrophilicity of the bromine, leading to a faster and more selective reaction.
For the bromination of hydroxyaromatic compounds, both acidic and metallic catalysts can be employed. In the preparation of methyl 3-bromo-4-hydroxybenzoate, glacial acetic acid is used as a catalyst. google.com In other systems for brominating hydroxyaromatic compounds, elemental copper, copper compounds, and other transition metal compounds from Group IV-VIII have been shown to be effective. google.com The synthesis of 4-bromo-2-hydroxybenzoic acid has been achieved using sulfuric acid in acetic acid. chemicalbook.com
The loading of the catalyst is another important factor. An optimal catalyst loading will maximize the reaction rate without leading to unwanted side reactions or increased purification challenges. While specific data for this compound is not available, general principles suggest that catalyst loading should be optimized to achieve a balance between reaction efficiency and cost-effectiveness.
The following interactive table illustrates potential catalysts and their roles in the synthesis.
| Catalyst | Type | Potential Role in Reaction |
| Glacial Acetic Acid | Acid Catalyst | Protonates the brominating agent, increasing its electrophilicity. |
| Sulfuric Acid | Strong Acid Catalyst | A more potent protonating agent than acetic acid, can lead to faster reaction rates. |
| Copper(II) Bromide | Lewis Acid Catalyst | Polarizes the Br-Br bond, making one bromine atom more electrophilic. |
| Elemental Copper | Metallic Catalyst | Can participate in a redox cycle to generate the active brominating species. google.com |
Table 2: Potential Catalysts for the Synthesis of this compound.
Advanced Isolation and Purification Methodologies
After the synthesis, the crude product contains the desired this compound, unreacted starting materials, the catalyst, and byproducts such as isomeric monobrominated compounds and di-brominated species. Advanced isolation and purification techniques are therefore necessary to obtain a high-purity product.
A common initial step involves quenching the reaction and removing excess bromine. This can be achieved by adding an aqueous solution of a reducing agent like sodium thiosulfate (B1220275) or sodium bisulfite.
Washing and Extraction:
The crude reaction mixture is often subjected to a series of washing steps. For instance, in the purification of n-propyl bromide, washing with an aqueous solution of an alkali metal hydroxide, such as sodium hydroxide, is employed to remove acidic impurities. google.com This is followed by washing with water to remove any remaining base and water-soluble impurities. The organic product is then extracted into a suitable solvent.
Crystallization:
Recrystallization is a powerful technique for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound at an elevated temperature but not at room temperature, while the impurities will either be insoluble at high temperatures or remain soluble at low temperatures. For compounds structurally similar to this compound, solvents like toluene (B28343) have been used for recrystallization. chemicalbook.com
Distillation:
For liquid products or for the removal of volatile impurities, distillation under reduced pressure can be an effective purification method. For example, 2-bromo-4-n-propylphenol is purified by distillation under reduced pressure. prepchem.com
Chromatography:
For achieving very high purity, chromatographic techniques are often employed. Column chromatography, using silica gel as the stationary phase and a suitable eluent system, can effectively separate the desired product from closely related impurities. The choice of eluent, a mixture of nonpolar and polar solvents (e.g., heptane (B126788) and ethyl acetate), is optimized to achieve the best separation.
The following interactive table summarizes various purification techniques and their applications.
| Technique | Principle | Application in Purifying this compound |
| Washing with Base | Acid-base neutralization | Removal of acidic impurities and unreacted starting material. |
| Recrystallization | Differential solubility | Separation of the product from impurities based on their solubility at different temperatures. |
| Distillation | Difference in boiling points | Removal of volatile solvents and impurities. |
| Column Chromatography | Differential adsorption | High-purity separation of the product from isomers and other closely related byproducts. |
Table 3: Advanced Isolation and Purification Methodologies.
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, offering detailed insights into the chemical environment of individual protons and carbon atoms. However, a thorough search of scientific literature and chemical databases indicates that the experimental NMR spectral data for Propyl 2-bromo-4-hydroxybenzoate has not been published in the public domain. For this reason, the following sections describe the anticipated spectral features based on the known chemical structure, which would be confirmed by experimental data.
¹H NMR Spectral Analysis and Proton Environment Mapping
The ¹H NMR spectrum of this compound is expected to reveal distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would feature signals for the three protons on the benzene (B151609) ring, with their chemical shifts and coupling patterns dictated by the substitution pattern. The proton ortho to the hydroxyl group and meta to the ester and bromo substituents would likely appear as a doublet. The proton meta to the hydroxyl and bromo groups would be expected to show as a doublet of doublets, and the proton ortho to the bromo group and meta to the hydroxyl and ester groups would also appear as a doublet. The propyl chain would exhibit three distinct signals: a triplet for the terminal methyl group, a sextet for the adjacent methylene group, and a triplet for the methylene group attached to the ester oxygen. The hydroxyl proton would present as a broad singlet.
Interactive Data Table: Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| -CH₃ | 0.9 - 1.1 | Triplet (t) | 7.0 - 8.0 |
| -CH₂-CH₃ | 1.6 - 1.8 | Sextet (sxt) | 7.0 - 8.0 |
| -O-CH₂- | 4.1 - 4.3 | Triplet (t) | 6.0 - 7.0 |
| Ar-H | 6.8 - 7.8 | Multiplet (m) | N/A |
| -OH | Variable | Broad Singlet (br s) | N/A |
¹³C NMR Spectral Analysis and Carbon Framework Elucidation
The ¹³C NMR spectrum provides a map of the carbon skeleton of this compound. It is anticipated that the spectrum would display ten unique carbon signals. The carbonyl carbon of the ester would be found at the downfield end of the spectrum. The six aromatic carbons would have distinct chemical shifts influenced by the attached substituents (bromo, hydroxyl, and ester groups). The three carbons of the propyl group would appear in the upfield region of the spectrum.
Interactive Data Table: Predicted ¹³C NMR Spectral Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O | 165 - 170 |
| Ar-C-OH | 155 - 160 |
| Ar-C-Br | 110 - 115 |
| Ar-C-COOR | 120 - 125 |
| Ar-CH | 115 - 135 |
| -O-CH₂- | 65 - 70 |
| -CH₂-CH₃ | 20 - 25 |
| -CH₃ | 10 - 15 |
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment
To definitively assign the proton and carbon signals and confirm the connectivity within the molecule, a series of two-dimensional (2D) NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would establish the proton-proton coupling networks, confirming the connectivity within the propyl chain and the coupling relationships between the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the carbon signals for the protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment would reveal correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the placement of the ester group and the bromo substituent on the aromatic ring by showing correlations from the propyl protons to the carbonyl carbon and from the aromatic protons to the substituted aromatic carbons.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) would be utilized to determine the exact mass of the molecular ion of this compound. This measurement would provide strong evidence for the elemental formula (C₁₀H₁₁BrO₃). The presence of the bromine atom would be readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways
Tandem Mass Spectrometry (MS/MS) would be employed to study the fragmentation pathways of the molecular ion. By selecting the molecular ion and subjecting it to collision-induced dissociation, a fragmentation spectrum would be generated. The analysis of the fragment ions would provide valuable structural information, confirming the presence of the propyl ester and the substituted aromatic ring. Expected fragmentation pathways would include the loss of the propyl group, the loss of the entire ester group, and cleavages within the propyl chain.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques utilized to identify the functional groups present within a molecule by probing its vibrational modes. For this compound, these techniques would provide definitive evidence for its key structural features.
The IR spectrum is expected to exhibit characteristic absorption bands corresponding to the various functional groups. A broad absorption band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group, likely broadened due to intermolecular hydrogen bonding. A strong, sharp peak around 1700-1680 cm⁻¹ would be assigned to the C=O stretching of the ester carbonyl group. The C-O stretching vibrations of the ester and the phenol are anticipated to appear in the 1300-1000 cm⁻¹ region. Aromatic C=C stretching vibrations would be observed as a series of peaks in the 1600-1450 cm⁻¹ range, and the substitution pattern on the benzene ring would be reflected in the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region, as well as out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ range. The presence of the bromine atom is expected to give rise to a C-Br stretching vibration, typically found in the lower frequency region of the IR spectrum, around 600-500 cm⁻¹.
Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, would provide complementary information. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode, are often strong in the Raman spectrum and would be expected around 1000 cm⁻¹. The C=O and C=C stretching vibrations would also be Raman active. The C-Br stretch would also be observable in the Raman spectrum.
Table 3.3.1: Expected Vibrational Frequencies for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
|---|---|---|
| Phenolic O-H stretch | 3400-3200 (broad) | Weak |
| Aliphatic C-H stretch | 2960-2850 | Strong |
| Ester C=O stretch | 1700-1680 | Medium |
| Aromatic C=C stretch | 1600-1450 | Strong |
| Ester C-O stretch | 1300-1200 | Medium |
| Phenolic C-O stretch | 1200-1100 | Medium |
| Aromatic C-H bend | 900-650 | Medium |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides unparalleled insight into the three-dimensional arrangement of atoms in a crystalline solid, yielding precise information on bond lengths, bond angles, and intermolecular interactions.
Single Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the absolute structure of a crystalline compound. While a published crystal structure for this compound is not currently available, analysis of the closely related compound, propyl 4-hydroxybenzoate (B8730719), reveals that it crystallizes in the monoclinic system with the space group P2₁/c. ias.ac.in It is plausible that the introduction of a bromine atom at the 2-position of the benzene ring could influence the crystal packing and potentially the crystal system and space group due to altered intermolecular interactions, such as halogen bonding, and steric effects.
An SCXRD analysis of this compound would determine its precise molecular conformation, including the planarity of the benzene ring and the orientation of the propyl ester and hydroxyl groups. Furthermore, it would elucidate the details of the crystal packing, revealing how the molecules arrange themselves in the solid state through intermolecular forces like hydrogen bonding (involving the hydroxyl and carbonyl groups) and potentially halogen bonding (involving the bromine atom).
Table 3.4.1.1: Crystallographic Data for the Related Compound Propyl 4-hydroxybenzoate
| Parameter | Propyl 4-hydroxybenzoate |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.025 |
| b (Å) | 13.802 |
| c (Å) | 11.762 |
| β (°) | 108.61 |
| V (ų) | 1845.9 |
| Z | 8 |
Data for propyl 4-hydroxybenzoate is provided for comparative purposes. researchgate.net
Powder X-ray Diffraction (PXRD) is a valuable technique for the characterization of crystalline materials. It provides a unique "fingerprint" for a specific crystalline phase, which is useful for identification, purity assessment, and the study of polymorphism. A PXRD pattern of a microcrystalline sample of this compound would consist of a series of diffraction peaks at specific angles (2θ), which are characteristic of the crystal lattice of the compound.
This technique would be instrumental in routine quality control to confirm the identity of the bulk material and to ensure phase purity. Furthermore, PXRD is the primary tool for investigating polymorphism, the ability of a compound to exist in more than one crystalline form. Different polymorphs can exhibit distinct physical properties, and a thorough PXRD study under various crystallization conditions would be necessary to identify and characterize any potential polymorphs of this compound.
Chromatographic Techniques for Purity Assessment and Analytical Method Development
Chromatographic techniques are essential for the separation, identification, and quantification of chemical compounds, making them indispensable for purity assessment and the development of analytical methods.
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and versatility. A reversed-phase HPLC (RP-HPLC) method would be the most suitable approach for the purity assessment of this compound.
In a typical RP-HPLC setup, a nonpolar stationary phase (e.g., C18 or C8) would be used with a polar mobile phase, such as a mixture of acetonitrile or methanol (B129727) and water, often with a small amount of acid (e.g., formic acid or phosphoric acid) to ensure the analyte is in a single protonation state. The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. Due to the presence of the bromine atom, this compound is expected to be more hydrophobic than its non-brominated counterpart and would thus have a longer retention time under the same chromatographic conditions.
Method development would involve optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve a good separation of the main peak from any potential impurities, such as starting materials, by-products, or degradation products. A UV detector would be suitable for detection, as the benzene ring with its auxochromic substituents will absorb strongly in the UV region.
Table 3.5.1.1: A General HPLC Method for Paraben Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water gradient |
| Detector | UV at 254 nm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
This is a general method and would require optimization for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. For the analysis of this compound, GC-MS can provide valuable information about its purity and structure.
Prior to GC analysis, derivatization of the polar hydroxyl group, for instance, by silylation, may be necessary to improve the volatility and chromatographic peak shape of the compound. The sample would then be injected into the GC, where it would be vaporized and separated from other components based on its boiling point and interaction with the stationary phase of the GC column.
The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting molecular ion and fragment ions are separated based on their mass-to-charge ratio (m/z). The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. A key feature would be the isotopic pattern of the bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). The fragmentation pattern would provide further structural information. Common fragmentation pathways would include the loss of the propyl group, the loss of the propoxycarbonyl group, and cleavage of the ester bond.
Table 3.5.2.1: Predicted Key Mass Fragments for this compound
| Fragment | Description | Expected m/z |
|---|---|---|
| [M]⁺ | Molecular ion | 258/260 |
| [M - C₃H₇]⁺ | Loss of propyl radical | 215/217 |
| [M - OC₃H₇]⁺ | Loss of propoxy radical | 199/201 |
| [C₇H₄BrO₂]⁺ | Bromohydroxybenzoyl cation | 215/217 |
Reactivity, Reaction Mechanisms, and Derivative Synthesis
Electrophilic and Nucleophilic Substitution Reactions of the Aromatic Ring
The benzene (B151609) ring of Propyl 2-bromo-4-hydroxybenzoate contains an activating hydroxyl group (-OH), and two deactivating groups: a bromo (-Br) and a propyl carboxylate (-COOC₃H₇) group. The powerful ortho-, para-directing effect of the hydroxyl group dominates the regioselectivity of electrophilic aromatic substitution reactions. The position ortho to the hydroxyl group is already occupied by bromine, and the para position is occupied by the ester. The remaining open positions (3 and 5) are meta to the hydroxyl group. However, further substitution, such as nitration or halogenation, would likely occur at position 5, which is ortho to the bromine and meta to the ester, influenced by the strong activating effect of the hydroxyl group.
The synthesis of the parent compound's precursors often involves the electrophilic bromination of a p-hydroxybenzoate. For instance, the synthesis of methyl 3-bromo-4-hydroxybenzoate is achieved by reacting methyl p-hydroxybenzoate with bromine, where the hydroxyl group directs the incoming bromine to the ortho position. wikipedia.orggoogle.com
Nucleophilic aromatic substitution (SₙAr) on the ring is generally challenging due to the electron-rich nature of the phenolic ring. Such reactions typically require either harsh reaction conditions or the presence of strong electron-withdrawing groups (like a nitro group) to activate the ring towards nucleophilic attack. For this compound, SₙAr is not a commonly employed synthetic route.
Reactions Involving the Hydroxyl Group (e.g., Etherification, Acylation)
The phenolic hydroxyl group is acidic and readily participates in reactions typical for phenols.
Etherification: Under basic conditions, the hydroxyl group can be deprotonated to form a phenoxide ion, a potent nucleophile. This allows for O-alkylation or O-arylation. The reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base like potassium carbonate or sodium hydride yields the corresponding ether derivatives. This is a common strategy for modifying phenolic compounds. guidechem.com
Acylation: The hydroxyl group can be acylated to form esters. This is typically achieved by reacting the compound with acyl chlorides or acid anhydrides in the presence of a base (e.g., pyridine, triethylamine). A related and synthetically useful transformation is the conversion of the hydroxyl group into a trifluoromethanesulfonate (B1224126) (triflate, -OTf) group. guidechem.com This is accomplished using triflic anhydride (B1165640) and a base. The triflate group is an excellent leaving group, enabling subsequent cross-coupling reactions at this position.
| Reaction Type | Reagents | Product Type | Significance |
|---|---|---|---|
| Etherification (O-alkylation) | Alkyl Halide (e.g., CH₃I), Base (e.g., K₂CO₃) | Propyl 2-bromo-4-alkoxybenzoate | Protects the hydroxyl group or modulates biological activity. |
| Acylation (O-acylation) | Acyl Chloride (e.g., CH₃COCl), Base (e.g., Pyridine) | Propyl 4-acetoxy-2-bromobenzoate | Creates a prodrug form or alters solubility. |
| Sulfonylation | Triflic Anhydride (Tf₂O), Base | Propyl 2-bromo-4-(trifluoromethylsulfonyloxy)benzoate | Converts the hydroxyl into an excellent leaving group for cross-coupling. guidechem.com |
Transformations of the Ester Moiety (e.g., Hydrolysis, Transesterification)
The propyl ester group can undergo several important transformations.
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid, 2-bromo-4-hydroxybenzoic acid. bldpharm.comnih.gov This reaction can be catalyzed by either acid or base. Base-catalyzed hydrolysis (saponification) is typically irreversible as it forms the carboxylate salt. Enzymatic hydrolysis is also a known pathway for similar compounds like parabens. Studies on bacteria like Enterobacter cloacae have shown rapid hydrolysis of propylparaben (B1679720) to 4-hydroxybenzoic acid. nih.gov This enzymatic activity is a key step in the biodegradation of such esters. nih.gov
Transesterification: In the presence of an alcohol and a catalyst (acid or base), the propyl group can be exchanged for another alkyl group. For example, reacting this compound with methanol (B129727) under acidic conditions would lead to the formation of Methyl 2-bromo-4-hydroxybenzoate.
Reductive and Oxidative Transformations of this compound
Reductive Transformations: The primary site for reduction is the carbon-bromine bond. Catalytic hydrogenation or treatment with other reducing agents can achieve reductive dehalogenation, replacing the bromine atom with a hydrogen atom to yield Propyl 4-hydroxybenzoate (B8730719). organic-chemistry.org This reaction is synthetically useful for removing the bromine atom after it has served its purpose as a directing group or a handle for other reactions. organic-chemistry.org For instance, bromo- and chloro-substituents can be removed by catalytic hydrogenation under neutral conditions, with bromides being reduced more readily than chlorides. organic-chemistry.org Microbial consortia under anaerobic conditions have also been shown to reductively debrominate various bromophenols. nih.govasm.org
Oxidative Transformations: The phenolic ring is susceptible to oxidation, which can be complex. Under certain biological conditions, such as in the bacterium Rhodopseudomonas palustris, 4-hydroxybenzoate can undergo anaerobic degradation initiated by a dehydroxylation reaction. nih.gov In general chemical oxidations, phenols can be converted to quinones or undergo oxidative coupling. The direct oxidation of the benzene ring of this compound is less common in synthetic applications as it can lead to a mixture of products or decomposition.
Derivatization Strategies for Analogues and Scaffold Exploration
This compound is an excellent starting material for creating libraries of analogues due to its distinct reactive sites.
As detailed in section 4.2, the hydroxyl group is a prime target for modification. Creating a series of ethers (e.g., methyl, ethyl, benzyl ethers) or esters (e.g., acetate, benzoate (B1203000) esters) can systematically alter the compound's properties such as lipophilicity, hydrogen bonding capability, and metabolic stability. This is a fundamental strategy in medicinal chemistry for exploring structure-activity relationships (SAR).
The bromine atom is a versatile handle for introducing new carbon-carbon bonds via palladium-catalyzed cross-coupling reactions. This allows for significant extension and diversification of the molecular scaffold.
Heck Reaction: The compound can be coupled with alkenes in a Heck reaction to introduce a vinyl substituent. wikipedia.orgorganic-chemistry.org This reaction, catalyzed by a palladium complex in the presence of a base, forms a new C-C bond at the position of the bromine atom with high stereoselectivity. organic-chemistry.orgbyjus.com The reaction is robust and has been applied to a wide range of aryl bromides. rsc.org
Suzuki-Miyaura Coupling: This is one of the most powerful methods for forming biaryl structures. The bromine atom can be coupled with an aryl or heteroaryl boronic acid or boronic ester in the presence of a palladium catalyst and a base. youtube.comlibretexts.org This reaction is widely used due to its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acid reagents. nih.gov This allows for the synthesis of complex analogues where the bromine is replaced by various substituted aromatic or heterocyclic rings.
| Reaction Name | Coupling Partner | Catalyst/Base System | Product Scaffold |
|---|---|---|---|
| Heck Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃, Et₃N | Propyl 4-hydroxy-2-vinylbenzoate derivative wikipedia.orgorganic-chemistry.org |
| Suzuki-Miyaura Coupling | Arylboronic Acid (e.g., PhB(OH)₂) | Pd(PPh₃)₄, Na₂CO₃ | Propyl 4-hydroxy-[1,1'-biphenyl]-2-carboxylate derivative youtube.comlibretexts.org |
Ester Chain Variations
The synthesis of 2-bromo-4-hydroxybenzoate esters can be readily achieved by the esterification of 2-bromo-4-hydroxybenzoic acid with different alcohols in the presence of an acid catalyst. This process allows for the creation of a homologous series of compounds where the length and structure of the alkyl chain are varied. The general reaction involves heating the carboxylic acid with an excess of the desired alcohol, typically under reflux, with a strong acid like sulfuric acid to catalyze the reaction.
For instance, the synthesis of Methyl 2-bromo-4-hydroxybenzoate is accomplished by reacting 2-hydroxy-4-bromobenzoic acid with anhydrous methanol and concentrated sulfuric acid. The mixture is refluxed for an extended period, typically around 19 hours, to drive the reaction towards completion. Following the reaction, a standard workup procedure involving neutralization and extraction yields the desired methyl ester. chemicalbook.com A similar procedure can be followed for the synthesis of Ethyl 2-bromo-4-hydroxybenzoate, using ethanol (B145695) as the alcohol reactant. amerigoscientific.combldpharm.com
The physical and chemical properties of these esters, such as melting point and solubility, vary with the length of the alkyl chain. These variations can influence their application and efficacy in different contexts.
| Ester Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| Methyl 2-bromo-4-hydroxybenzoate | C₈H₇BrO₃ | 231.04 | Not listed, but parent acid is 1666-28-0 |
| Ethyl 2-bromo-4-hydroxybenzoate | C₉H₉BrO₃ | 245.07 | 314240-85-2 amerigoscientific.com |
| This compound | C₁₀H₁₁BrO₃ | 259.10 | Not available |
Mechanistic Investigations of Key Reactions
Understanding the precise reaction mechanisms is fundamental to optimizing reaction conditions, improving yields, and controlling the formation of byproducts. For compounds like this compound, mechanistic studies focus primarily on its synthesis via Fischer esterification.
Kinetic and Thermodynamic Studies of Reaction Pathways
While specific kinetic and thermodynamic data for the synthesis of this compound are not extensively documented in publicly available literature, the reaction pathway follows the well-established Fischer-Speier esterification mechanism.
Kinetic Studies: The rate of this acid-catalyzed esterification is dependent on several factors:
Concentration of Reactants: The reaction rate is proportional to the concentrations of the carboxylic acid (2-bromo-4-hydroxybenzoic acid), the alcohol (propanol), and the acid catalyst (H⁺).
Temperature: Increasing the reaction temperature increases the rate of reaction by providing the molecules with sufficient activation energy. This is why the synthesis is typically performed under reflux.
Catalyst: The presence of a strong acid catalyst, such as sulfuric acid, is crucial for protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. mdpi.com
Steric Hindrance: The structure of both the alcohol and the carboxylic acid can affect the reaction rate. While propanol (B110389) presents minimal steric hindrance, the bromine atom at the ortho position to the carboxylic acid group on the benzene ring may have a minor influence on the approach of the alcohol.
Thermodynamic Studies: The esterification reaction is a reversible equilibrium.
Equilibrium Constant (Keq): The position of the equilibrium is typically not highly favorable for ester formation. To shift the equilibrium towards the product side and improve the yield, Le Chatelier's principle is applied. This is commonly achieved by using a large excess of one reactant (usually the alcohol) or by removing one of the products (water) as it forms, for example, by using a Dean-Stark apparatus.
Isotopic Labeling Experiments for Mechanism Elucidation
Isotopic labeling is a powerful technique used to trace the path of atoms through a reaction, providing definitive evidence for a proposed mechanism. While specific studies on this compound are not readily found, the mechanism of Fischer esterification has been unequivocally confirmed using this method.
To determine which oxygen atom is removed as water during the esterification of 2-bromo-4-hydroxybenzoic acid, an experiment using an oxygen-18 (¹⁸O) labeled alcohol (propan-1-¹⁸O-l) could be performed.
The Experiment:
2-bromo-4-hydroxybenzoic acid is reacted with ¹⁸O-labeled propanol in the presence of an acid catalyst.
The resulting this compound and the water byproduct are collected.
The isotopic composition of the products is analyzed using mass spectrometry.
Expected Results and Mechanistic Proof:
Mechanism A (Acyl-Oxygen Cleavage): If the reaction proceeds via the standard Fischer esterification mechanism, the nucleophilic ¹⁸O-labeled propanol attacks the carbonyl carbon of the carboxylic acid. The oxygen atom from the alcohol is incorporated into the ester, and a hydroxyl group from the carboxylic acid is eliminated along with a proton to form water. In this case, the this compound product will be ¹⁸O-labeled, and the water byproduct will be unlabeled (H₂¹⁶O).
Mechanism B (Alkyl-Oxygen Cleavage): If, hypothetically, the protonated carboxylic acid were to act as the nucleophile attacking the alcohol, the C-O bond of the alcohol would break. This would result in an unlabeled ester and ¹⁸O-labeled water (H₂¹⁸O).
Experiments on numerous esterification reactions have consistently shown that the oxygen from the alcohol is incorporated into the ester, confirming the acyl-oxygen cleavage shown in Mechanism A. This use of isotopic labeling provides unambiguous evidence for the reaction pathway, a principle that is foundational to understanding the synthesis of this and related compounds. nih.gov
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)
There is currently no published research available that details the quantum chemical calculations for Propyl 2-bromo-4-hydroxybenzoate.
Specific data on the electronic structure, Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO gap for this compound are not available in the current scientific literature.
Detailed conformational analysis and the corresponding energy landscapes for this compound have not been reported.
While experimental spectroscopic data may exist, there are no available studies that predict these properties through computational methods and correlate them with experimental findings for this specific compound.
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions
No molecular dynamics simulation studies have been published that investigate the conformational flexibility and interactions of this compound with solvents.
Quantitative Structure-Property Relationships (QSPR) and Predictive Modeling
There are no specific QSPR models or predictive modeling studies that have been developed for this compound.
While some databases may provide computationally predicted physicochemical parameters, these are generally not part of a dedicated QSPR study. No research articles detailing the development and validation of QSPR models for the dipole moments or other electronic descriptors of this compound could be located.
Predictive Modeling for Reaction Outcomes and Selectivity
Predictive modeling in computational chemistry utilizes theoretical calculations to forecast the most likely products and stereochemical or regiochemical selectivity of chemical reactions. These models are invaluable for understanding reaction mechanisms, optimizing reaction conditions, and designing novel synthetic routes. For a molecule like this compound, which possesses multiple reactive sites, predictive modeling can be particularly insightful.
The primary methods employed for such predictions are rooted in quantum mechanics, particularly Density Functional Theory (DFT). DFT calculations can determine the electron distribution and energy levels of the molecule, which are fundamental to its reactivity. By modeling the transition states of possible reaction pathways, the activation energies can be calculated, allowing for the prediction of the most favorable reaction outcome.
For this compound, key areas for predictive modeling would include electrophilic aromatic substitution, nucleophilic substitution at the ester, and reactions involving the hydroxyl and bromo substituents. For instance, in an electrophilic aromatic substitution reaction, computational models can predict whether an incoming electrophile will preferentially attack the positions ortho or meta to the hydroxyl group, considering the directing effects of the existing substituents (hydroxyl, bromo, and propyl ester groups).
The selectivity of a reaction is determined by the relative energy barriers of the competing pathways. A lower activation energy corresponds to a faster reaction rate and, therefore, a more favored product. Computational models can generate a potential energy surface for the reaction, mapping out the energy changes as the reactants transform into products through various transition states.
A hypothetical application of predictive modeling for the nitration of this compound is presented in the table below. This illustrates how computational data can be used to predict the regioselectivity of the reaction. The position with the lowest calculated activation energy for the addition of the nitronium ion (NO₂⁺) would be the predicted major product.
Table 1: Predicted Activation Energies for the Nitration of this compound
| Position of Electrophilic Attack | Calculated Activation Energy (kcal/mol) | Predicted Product Distribution |
|---|---|---|
| C3 | 15.2 | Minor |
| C5 | 12.8 | Major |
| C6 | 18.5 | Minor |
Furthermore, predictive models can be refined by incorporating solvent effects, which can significantly influence reaction outcomes. Different solvent models, such as implicit and explicit solvent models, can be applied to simulate the reaction environment more accurately.
In addition to predicting the outcomes of single-step reactions, computational chemistry can also be used to elucidate complex reaction mechanisms involving multiple steps and intermediates. By mapping the entire reaction coordinate, from reactants to products, a comprehensive understanding of the factors controlling the reaction can be achieved. This knowledge is not only academically interesting but also has practical implications for improving the efficiency and selectivity of chemical syntheses involving this compound and related compounds.
Fundamental Molecular Recognition and Supramolecular Chemistry
Host-Guest Chemistry and Complexation Studies
There are no available scientific reports detailing the host-guest chemistry of Propyl 2-bromo-4-hydroxybenzoate. Searches for studies involving its complexation with macrocyclic hosts such as cyclodextrins, calixarenes, or crown ethers did not return any relevant findings. While the host-guest chemistry of related phenolic compounds and even other brominated aromatic molecules has been explored, for instance with C-hexyl-2-bromoresorcinarene which forms complexes with N-oxides, no such research has been published for this compound itself.
Intermolecular Interactions in Solid-State Structures
A critical component for understanding supramolecular behavior is the analysis of the compound's crystal structure. However, a search of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), did not locate a crystal structure for this compound. Without this crystallographic data, a definitive analysis of the intermolecular interactions in its solid state, such as hydrogen bonding patterns and potential π-π stacking, cannot be conducted. For comparison, the crystal structure of the related, non-brominated compound, Propyl 4-hydroxybenzoate (B8730719) (propylparaben), has been determined and shows the presence of O-H···O hydrogen bonds and weak π-π interactions. However, the influence of the bromine atom at the 2-position on the crystal packing of the title compound remains uninvestigated.
Self-Assembly Processes and Crystal Engineering
The ability of a molecule to self-assemble into well-defined supramolecular architectures is a key aspect of crystal engineering. Due to the lack of a determined crystal structure and any dedicated studies on its crystallization behavior, there is no information available on the self-assembly processes of this compound. Research into how this molecule organizes in the solid state, and whether it forms specific motifs or networks, has not been published.
Ligand-Receptor Interaction Modeling with Non-Biological Model Systems (Theoretical/Computational)
Computational studies are a powerful tool for predicting and understanding molecular interactions. However, no theoretical or computational modeling studies focused on the ligand-receptor interaction of this compound with non-biological model systems were found. Such studies would be valuable for predicting its binding affinities and modes of interaction with synthetic receptors, but this area of research remains unexplored for this particular compound.
Potential Applications in Materials Science and Industrial Chemistry Non Biological
Role as a Precursor in Polymer Chemistry
The structure of Propyl 2-bromo-4-hydroxybenzoate, featuring both a hydroxyl and a bromo group, allows it to serve as a valuable precursor in polymer synthesis. These functional groups provide reactive handles for various polymerization reactions, particularly in the creation of specialized polyesters and other functional polymers.
Hydroxybenzoic acids and their esters are fundamental monomers for producing high-molecular-weight aromatic polyesters (polyarylates). google.com The esterification or transesterification reactions involving the hydroxyl and ester groups enable the formation of long polymer chains. The inclusion of a bromine atom on the aromatic ring, as in this compound, can impart specific properties to the resulting polyester (B1180765). Brominated aromatic polyesters, synthesized from brominated bisphenols, are noted for enhancing flame retardancy in materials. researchgate.net The polycondensation of halogenated hydroxybenzoic acid derivatives can thus be a strategic approach to develop polymers with built-in fire-resistant characteristics.
While the direct polymerization of this compound is not extensively documented, the synthesis of polyesters from structurally similar molecules is well-established. For instance, the interfacial polycondensation of brominated bisphenols with diacid chlorides yields brominated polyarylates. researchgate.net This suggests that this compound could be used similarly, with its hydroxyl group reacting with an acid chloride or another ester to build the polyester backbone.
Table 1: Polymerization Potential of this compound
| Functional Group | Role in Polymerization | Potential Polymer Type | Key Property Contribution |
|---|---|---|---|
| Hydroxyl (-OH) | Monomer reactant in polycondensation/esterification. | Aromatic Polyesters (Polyarylates) | Forms the ester linkage of the polymer backbone. |
| Bromine (-Br) | Modifying group on the monomer. | Brominated Polyesters | Imparts flame retardancy, modifies solubility. researchgate.net |
| Propyl Ester | Can be a site for transesterification reactions. | Functional Polyesters | Influences polymer properties like flexibility and solubility. |
Integration into Functional Materials
The distinct chemical features of this compound make it a candidate for incorporation into advanced functional materials where specific molecular architectures are required.
Benzoic acid derivatives are foundational structures in the design of thermotropic liquid crystals. Specifically, 4-alkoxybenzoic acids are recognized as important starting materials for creating novel mesogens, the fundamental units of liquid crystals. researchgate.net Research has shown that related compounds, such as 4-bromo-2-methylbenzoic acid, can be used to produce mesogen-jacketed liquid crystalline polymers. The rigid aromatic core provided by the benzoate (B1203000) structure is crucial for forming the ordered, yet fluid, phases characteristic of liquid crystals. The presence of a halogen like bromine can influence the material's dielectric anisotropy and other physical properties essential for display applications.
The development of chemical sensors often relies on the functionalization of surfaces or polymers with molecules that can selectively interact with an analyte. While direct application of this compound in sensors is not widely reported, its structural motifs are relevant. The aromatic ring can participate in π-π stacking interactions, and the hydroxyl and bromo groups can be used as sites for further chemical modification to attach specific recognition units. For example, functional polymers containing hydroxybenzoate groups can be tailored for specific applications, and this compound could serve as a monomer or grafting agent for such materials. google.com
Use as a Chemical Intermediate in Complex Organic Synthesis
Perhaps the most significant non-biological application of this compound is its role as a versatile intermediate or building block in multi-step organic synthesis. bldpharm.com The differential reactivity of its functional groups allows chemists to perform selective transformations, building more complex molecular architectures.
The bromine atom, hydroxyl group, and ester moiety each offer a site for distinct chemical reactions.
The bromine atom is a key functional group for carbon-carbon bond formation through various cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. This allows for the attachment of other aryl, alkyl, or alkyne groups. It can also be a leaving group in nucleophilic aromatic substitution reactions, particularly when activated by other groups on the ring. ossila.com
The phenolic hydroxyl group can be alkylated, acylated, or used in ether synthesis (e.g., Williamson ether synthesis). It also directs electrophilic aromatic substitution to the positions ortho to it.
The propyl ester can be hydrolyzed to a carboxylic acid, which can then be converted to other functional groups like amides or acid chlorides, or it can undergo transesterification with other alcohols.
This multi-functionality makes compounds like this compound and its close relatives, such as methyl 3-bromo-4-hydroxybenzoate, valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. google.com For example, methyl 3-bromo-4-hydroxybenzoate is explicitly described as an important intermediate for preparing various drugs. google.com The strategic use of these reactive sites allows for the construction of complex target molecules through sequential and controlled chemical steps.
Table 2: Reactivity of Functional Groups in Organic Synthesis
| Functional Group | Type of Reaction | Potential Product Class |
|---|---|---|
| Bromine | Palladium-catalyzed cross-coupling (e.g., Suzuki) | Bi-aryl compounds, complex aromatics |
| Nucleophilic Aromatic Substitution | Aryl ethers, aryl amines | |
| Hydroxyl | Etherification (e.g., Williamson synthesis) | Aryl ethers |
| Esterification/Acylation | Aryl esters | |
| Propyl Ester | Saponification (Hydrolysis) | Carboxylic acids |
| Transesterification | Different alkyl esters |
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| 2-Bromo-4-hydroxybenzaldehyde |
| 2-Bromo-4-hydroxybenzoic acid |
| 2-Bromo-4-hydroxybenzonitrile |
| 4-Bromo-2-methylbenzoic acid |
| Methyl 3-bromo-4-hydroxybenzoate |
| p-hydroxybenzoic acid |
| This compound |
Future Research Directions and Unexplored Avenues
Development of Novel Stereoselective Synthetic Methodologies
While the synthesis of substituted benzoates is well-established, the development of novel stereoselective methods remains a fertile ground for research. Future work could focus on introducing chirality to molecules derived from or incorporating the Propyl 2-bromo-4-hydroxybenzoate scaffold.
Research Focus Areas:
Asymmetric Catalysis: The development of catalytic systems that can achieve high enantioselectivity in reactions involving the functional groups of this compound is a primary goal. This could involve the use of chiral catalysts for reactions such as asymmetric hydrogenation of the aromatic ring or stereoselective additions to derivatives of the compound.
Chiral Auxiliaries: Investigating the use of chiral auxiliaries to control stereochemistry in reactions at or adjacent to the benzoate (B1203000) core.
Enzymatic Resolutions: Exploring the use of enzymes for the kinetic resolution of racemic mixtures of derivatives, providing access to enantiomerically pure compounds.
An example of a potential stereoselective transformation is the synthesis of glycosides, where benzoic acid derivatives are reacted with sugars to form β-glycosides. heteroletters.org Methodologies that expand intramolecular C–H insertion reactions with donor/donor carbenes can enable the formation of complex cyclic structures with high diastereoselectivity and enantioselectivity. escholarship.org Furthermore, redox-controlled catalytic C-C bond-forming reactions have been shown to produce substituted heterocycles as single diastereomers, a strategy that could be adapted for derivatives of this compound. nih.gov
Table 1: Potential Stereoselective Reactions
| Reaction Type | Catalyst/Reagent Example | Potential Product Class |
| Asymmetric C-H Functionalization | Chiral Rhodium or Palladium Complexes | Chiral Dihydroxybenzoates |
| Stereoselective Glycosylation | Triethylamine | Aromatic β-glycosides heteroletters.org |
| Intramolecular C-H Insertion | Donor/Donor Carbenes | Stereoisomeric Benzodihydrofurans escholarship.org |
| Reductive Cyclization | Palladium-catalyzed Hydrogenation | Substituted Benzoquinolizidines nih.gov |
Application of Advanced Spectroscopic Techniques for In Situ Reaction Monitoring
Understanding reaction kinetics and mechanisms is crucial for optimizing synthetic processes. Advanced spectroscopic techniques offer the ability to monitor reactions in real-time (in situ), providing valuable data without the need for sample extraction and workup.
Future research should leverage these techniques to study the synthesis and subsequent reactions of this compound. Spectroscopic methods can be more selective than other analytical techniques, which is advantageous in complex reaction mixtures. acs.org
Applicable Spectroscopic Methods:
Mass Spectrometry (MS): Techniques like Atmospheric Solids Analysis Probe (ASAP) MS can directly analyze reaction mixtures in less than a minute, allowing for the rapid identification of starting materials, intermediates, and products. This is particularly useful for reactions that cannot be easily monitored by LC-MS due to incompatible reagents.
Infrared (IR) Spectroscopy: In situ Fourier Transform Infrared (FTIR) spectroscopy can track the concentration of reactants and products by monitoring their characteristic vibrational frequencies, providing kinetic profiles and mechanistic insights, especially for electrochemically controlled reactions. rsc.org
Raman Spectroscopy: As a powerful, non-invasive technique, Raman spectroscopy provides molecular-level information by probing the vibrational modes of molecules, making it suitable for online monitoring. mdpi.com
UV/Vis Spectroscopy: This cost-effective method is well-suited for the real-time monitoring of biomass concentration, derivatization reactions, and certain organic acids in bioreactors. mdpi.com
Fluorescence Spectroscopy: Offering high sensitivity for detecting multiple components at low concentrations, this non-invasive technique is another cost-effective option for in situ monitoring. mdpi.com
Table 2: Comparison of In Situ Monitoring Techniques
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight of components | High selectivity, rapid analysis acs.org | Can be challenging for complex, heterogeneous systems acs.org |
| FTIR Spectroscopy | Functional group changes, concentration | Real-time kinetic data, mechanistic insight rsc.org | Overlapping peaks in complex mixtures |
| Raman Spectroscopy | Molecular vibrational modes | Non-invasive, provides structural information mdpi.com | Potential for fluorescence interference spectroscopyonline.com |
| UV/Vis Spectroscopy | Concentration of chromophores | Cost-effective, simple setup mdpi.com | Lacks detailed structural information mdpi.com |
| Fluorescence Spectroscopy | Concentration of fluorescent species | High sensitivity, non-invasive mdpi.com | Only applicable to fluorescent compounds |
Exploration of Photochemical or Electrochemical Reactivity
The electronic properties of this compound, influenced by its substituent groups, suggest that it could exhibit interesting photochemical and electrochemical behavior.
Photochemical Reactivity: The presence of a bromo- and hydroxy-substituted aromatic ring opens avenues for photochemical exploration. Irradiation of related compounds, such as 2-bromo-1-(2-hydroxy)phenylalkan-1-ones, has been shown to induce an unprecedented remote bromine atom shift from the α-position to the phenyl ring, with a preference for the ortho position. lsmu.lt This suggests that UV or visible light could be used to induce novel rearrangements or reactions in this compound. The study of photochemical action plots, which map reactivity at different wavelengths, could uncover reactivity maxima that are not obvious from the absorption spectrum, enabling highly selective, wavelength-orthogonal reactions. nih.gov
Electrochemical Reactivity: The bromoarene moiety is a key functional group for electrochemical investigation. Bromoarenes can be electro-oxidized to form chelation-stabilized hypervalent bromine(III) species. nih.gov These compounds are more stable than their un-stabilized counterparts but retain significant reactivity, which can be further "unlocked" by the addition of acids. nih.govresearchgate.net This approach could transform this compound into a powerful oxidizing or coupling agent. The electrochemical generation of these reactive intermediates offers a controlled and reagent-free method for performing chemical transformations. rsc.orgnih.gov
Design and Synthesis of Complex Architectures Incorporating this compound
As a functionalized building block, this compound can be used to construct larger, more complex molecules with potential applications in materials science and medicinal chemistry. The bromine atom is particularly useful as it allows for a variety of cross-coupling reactions.
Potential Synthetic Applications:
Pharmaceutical Scaffolds: Substituted bromo-hydroxybenzoates have been used as intermediates in the synthesis of small-molecule inhibitors for targets like the PD-1/PD-L1 immune checkpoint. acs.orgnih.gov The specific substitution pattern of this compound could be exploited to create novel analogues of biologically active compounds.
Functional Materials: Benzoate-functionalized molecules have been used to create benzoxazine dimers with interesting photoluminescence properties and as anions in the synthesis of functionalized ionic liquids. researchgate.netresearchgate.net The unique electronic and steric properties of the propyl 2-bromo-4-hydroxyphenyl group could be incorporated into new polymers, liquid crystals, or photoactive materials.
Complex Natural Product Synthesis: The functional groups on the molecule provide multiple handles for elaboration into complex natural product skeletons. For instance, allylation of the hydroxyl or ester group could provide precursors for further transformations. mdpi.com
Deepening Mechanistic Understanding through Advanced Computational Techniques
Computational chemistry provides powerful tools for elucidating reaction mechanisms, predicting reactivity, and designing new synthetic routes. Applying these techniques to reactions involving this compound can provide insights that are difficult to obtain through experimental means alone.
Computational Approaches:
Density Functional Theory (DFT): DFT calculations can be used to model reaction pathways, determine the structures of transition states, and calculate activation energies. nih.gov This can help explain observed reactivity and selectivity, such as why certain substrates show higher yields in catalytic cycles. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): By calculating various physicochemical properties (e.g., HOMO-LUMO gap, dipole moment, electrophilicity), QSAR models can correlate the structure of this compound and its derivatives with their potential biological activity or chemical reactivity. sciencepublishinggroup.com
Reactivity Prediction: Computational studies can predict the reactivity of various electrophiles and nucleophiles with the different functional sites on the molecule. rsc.org This can guide the choice of reagents and reaction conditions for desired transformations, saving significant experimental effort.
By employing these advanced computational methods, researchers can gain a deeper understanding of the intrinsic properties of this compound, accelerating the discovery of new reactions and the design of novel functional molecules.
Q & A
Basic: What established synthetic protocols exist for propyl 2-bromo-4-hydroxybenzoate, and how can reaction efficiency be quantified?
Answer:
A two-step synthesis is typically employed:
Bromination : Introduce bromine at the 2-position of 4-hydroxybenzoic acid using electrophilic aromatic substitution (e.g., Br₂/FeBr₃ or N-bromosuccinimide under controlled conditions).
Esterification : React the brominated intermediate with propanol via acid-catalyzed Fischer esterification (H₂SO₄ or HCl) or coupling agents like DCC/DMAP .
Efficiency Metrics :
- Purity : Quantify via HPLC (≥97.0% purity threshold, as in halogenated analogs) .
- Yield : Optimize using factorial designs (e.g., Box-Behnken method) to test variables like catalyst concentration, temperature, and reaction time .
Basic: Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?
Answer:
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine-induced deshielding at C2, ester carbonyl at ~168 ppm).
- FTIR : Validate hydroxyl (≈3200 cm⁻¹), ester C=O (≈1720 cm⁻¹), and C-Br (≈600 cm⁻¹) stretches.
- X-ray Diffraction : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonding via hydroxyl groups). Refinement via SHELXL ensures accuracy, especially for twinned or high-resolution data .
Advanced: How can crystallographic data discrepancies (e.g., lattice parameters) between studies be resolved?
Answer:
Discrepancies may arise from polymorphic variations or refinement methodologies. To resolve:
Refinement Software : Use SHELXL for robust least-squares refinement, incorporating constraints for thermal motion and hydrogen bonding .
Cross-Validation : Compare experimental XRD data with computational predictions (e.g., density functional theory for lattice energy minimization) .
Temperature Control : Note crystallization conditions (e.g., Bridgman technique at controlled cooling rates) that influence polymorphism .
Advanced: What experimental design strategies optimize synthesis yield and purity?
Answer:
Employ 23 factorial designs to evaluate factors:
| Factor | Levels |
|---|---|
| Catalyst (mol%) | 1.0, 2.5, 5.0 |
| Temperature (°C) | 60, 80, 100 |
| Reaction Time (h) | 6, 12, 24 |
Response Variables : Entrapment efficiency (EE), particle size, and yield. ANOVA analysis (p < 0.05) identifies significant factors . For example, increasing catalyst concentration may improve EE but enlarge particle size, requiring trade-off analysis.
Advanced: How can computational modeling predict optical properties (e.g., nonlinear optical behavior) of this compound?
Answer:
- DFT Calculations : Compute electronic band structure and hyperpolarizability to assess second-harmonic generation (SHG) potential.
- Benchmarking : Compare theoretical results with experimental UV-Vis and SHG data (e.g., bandgap ≈3.5 eV for similar benzoates) .
- Software : Gaussian or VASP for periodic boundary conditions in crystal simulations.
Basic: What safety protocols are recommended for handling brominated benzoates?
Answer:
- PPE : Impervious gloves (e.g., nitrile), sealed goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
- Storage : Store at 0–6°C for moisture-sensitive derivatives, similar to bromophenylboronic acids .
Advanced: How do steric and electronic effects of the bromine substituent influence reactivity in downstream applications?
Answer:
- Steric Effects : The 2-bromo group hinders electrophilic substitution at adjacent positions, directing reactions to the 5-position of the aromatic ring.
- Electronic Effects : Bromine’s −I effect deactivates the ring, reducing nucleophilic attack but enhancing stability in radical reactions (e.g., polymerization initiators).
- Experimental Validation : Competitive reaction studies with/without bromine, monitored via LC-MS .
Advanced: What strategies address low yields in esterification steps due to steric hindrance?
Answer:
- Coupling Agents : Use DCC/DMAP to activate the carboxylic acid, reducing reliance on protic acids.
- Microwave Synthesis : Enhance kinetics by reducing reaction time (e.g., 30 minutes vs. 24 hours under conventional heating).
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of brominated intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
